2-((3-(Imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)benzoic acid

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationships

2-((3-(Imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)benzoic acid (CAS 2133823-06-8; molecular formula C21H15N3O3; molecular weight 357.37 g/mol) is a synthetic small molecule that belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds. Its architecture connects a benzoic acid moiety to an imidazo[1,2-a]pyridine-substituted phenyl ring through a carbamoyl (–NH–CO–) linker at the meta position of the phenyl ring.

Molecular Formula C21H15N3O3
Molecular Weight 357.4 g/mol
Cat. No. B14234709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-(Imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)benzoic acid
Molecular FormulaC21H15N3O3
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=CC4=N3)C(=O)O
InChIInChI=1S/C21H15N3O3/c25-20(16-8-1-2-9-17(16)21(26)27)22-15-7-5-6-14(12-15)18-13-24-11-4-3-10-19(24)23-18/h1-13H,(H,22,25)(H,26,27)
InChIKeyYSMVBYOGPSVRNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((3-(Imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)benzoic Acid: Structural Identity and Database Baseline


2-((3-(Imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)benzoic acid (CAS 2133823-06-8; molecular formula C21H15N3O3; molecular weight 357.37 g/mol) is a synthetic small molecule that belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds . Its architecture connects a benzoic acid moiety to an imidazo[1,2-a]pyridine-substituted phenyl ring through a carbamoyl (–NH–CO–) linker at the meta position of the phenyl ring . The compound is registered in ChEMBL (ID: CHEMBL1717559) with a Max Phase classification of 'Preclinical,' though no bioactivity data are currently deposited for this entity .

Why Generic Substitution of 2-((3-(Imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)benzoic Acid Is Not Supported by Structural Analogy Alone


The imidazo[1,2-a]pyridine scaffold is a privileged structure employed across diverse therapeutic programs, including soluble guanylate cyclase (sGC) activators, PI3K inhibitors, FPR2 agonists, and PBK inhibitors . However, the specific topological arrangement of the target compound—a carbamoyl group linking an ortho-benzoic acid to a meta-substituted phenyl ring bearing a 2-imidazo[1,2-a]pyridine—is not merely a trivial variation . Even closely related analogs such as 2-[(2-phenylimidazo[3,2-a]pyridin-3-yl)carbamoyl]benzoic acid (a regioisomer with the phenyl group at the 2-position of the imidazopyridine core) or 3-[6-bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl]benzoic acid (which positions the carboxylic acid directly on the phenyl ring rather than through a carbamoyl spacer) exhibit fundamentally different hydrogen-bonding geometries and conformational landscapes . Without compound-specific pharmacological data for the target molecule, substituting any in-class analog carries the risk of unanticipated changes in target engagement, selectivity, and pharmacokinetic behavior.

Quantitative Differentiation Evidence for 2-((3-(Imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)benzoic Acid: A Critical Appraisal


Structural Topology vs. Regioisomeric and Linkage Variants: Conformational and Hydrogen-Bonding Distinctions

The target compound places the carbamoyl linker at the meta position of the phenyl ring, connecting an ortho-benzoic acid to a 2-(imidazo[1,2-a]pyridin-2-yl)phenyl system. In contrast, the closest regioisomer deposited in the ATB database [2-[(2-phenylimidazo[3,2-a]pyridin-3-yl)carbamoyl]benzoic acid; InChI Key BCXKIFJJJGSVDX] fuses the phenyl group directly onto the imidazopyridine core at the 2-position rather than attaching it via a phenyl spacer . Additionally, the brominated comparator 3-[6-bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl]benzoic acid places the carboxylic acid directly on the phenyl ring without a carbamoyl spacer and introduces a 6-bromo substituent on the imidazopyridine, altering both electronic properties and steric bulk . The target compound's unique combination of an ortho-carboxybenzamide moiety with a meta-imidazopyridyl-phenyl group creates a hydrogen-bond donor/acceptor topology that is geometrically distinct from the para-substituted variant (2Z)-3-[(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)carbamoyl]prop-2-enoic acid (CAS 1321789-94-9), which employs an acrylic acid rather than benzoic acid terminus . These topological differences are expected to yield divergent binding modes to any shared protein target.

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationships

ChEMBL Database Deposition Status: Absence of Bioactivity Data as a Differentiation Risk Factor

The target compound is registered in the ChEMBL database (CHEMBL1717559) with a Max Phase of 'Preclinical,' yet no bioactivity data, target classification, or assay summaries are recorded . This contrasts markedly with structurally related imidazo[1,2-a]pyridine derivatives such as the FPR2 agonist BMS-986235 (CAS 2253947-47-4), which has publicly disclosed EC50 values of 0.41 nM at FPR2 versus 2,800 nM at FPR1 in HEK293 overexpression assays, demonstrating a ~6,800-fold selectivity window . Similarly, the imidazo[1,2-a]pyridine-based Kv1.5 inhibitor 2-({8-methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid is reported as a potent and selective ion channel modulator . For a scientific user evaluating procurement, the absence of any deposited bioactivity data for CHEMBL1717559 means there is no evidential basis to assert that this compound engages any known biological target, let alone does so with quantifiable differentiation over its structural analogs.

Chemical Biology Data Repositories Lead Discovery

Patent Landscape Context: Imidazo[1,2-a]pyridine Carbamates as Privileged Kinase Inhibitor Scaffolds

The generic Markush structure in US7786113B2 (Heterocyclic carbamate derivatives) explicitly encompasses imidazo[1,2-a]pyridine-phenyl-carbamate conjugates as protein kinase inhibitors, with exemplified compounds demonstrating activity against kinases implicated in inflammatory and proliferative disorders . The target compound—with its ortho-benzoic acid terminus—introduces an additional carboxylate pharmacophore absent from the vast majority of exemplified species in this patent family, which predominantly feature ester, amide, or simple alkyl/aryl termini . Separately, the patent WO2011002772A1 claims imidazopyridine derivatives as PBK (PDZ-binding kinase) inhibitors, a serine/threonine kinase involved in mitosis . However, no patent or publication specifically exemplifying or claiming 2-((3-(imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)benzoic acid was identified in the search. The compound's presence in vendor catalogs but absence from exemplified patent species suggests it may occupy a region of chemical space that has been synthesized but not yet biologically annotated.

Kinase Inhibition Intellectual Property Drug Discovery

Recommended Application Scenarios for 2-((3-(Imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)benzoic Acid Based on Available Evidence


Fragment-Based and Structure-Based Drug Design Requiring Ortho-Carboxybenzamide Warheads

When a drug discovery program requires an imidazo[1,2-a]pyridine core bearing an ortho-carboxybenzamide moiety—a pharmacophore associated with metal-chelation (e.g., Zn²⁺ in HDACs or MMPs) or strong hydrogen-bonding to arginine/lysine side chains—this compound provides a synthetically accessible entry point. Its structural topology, with the carbamoyl linker at the meta position of the central phenyl ring, is distinct from commercially available para-substituted analogs such as (2Z)-3-[(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)carbamoyl]prop-2-enoic acid (CAS 1321789-94-9) and may sample different conformational space in rigid-receptor docking studies .

Kinase Inhibitor Scaffold-Hopping with a Differentiated Acidic Pharmacophore

For kinase inhibitor programs seeking to escape crowded IP space around imidazo[1,2-a]pyridine esters and amides (as claimed in US7786113B2 ), the ortho-benzoic acid motif represents an underexplored vector. The carboxylate can engage the catalytic lysine or the DFG-motif aspartate in kinase active sites in ways that esters cannot, potentially conferring a distinct selectivity fingerprint. However, the complete absence of kinase profiling data means this application requires de novo synthesis of analogs and comprehensive panel screening as a starting point.

Synthetic Methodology Development Leveraging the Carbamoyl Linkage

The compound can serve as a substrate or intermediate in synthetic methodology studies focused on carbamoyl bond formation, ortho-benzoic acid functionalization, or imidazo[1,2-a]pyridine C–H activation. Its well-defined structure (confirmed by the ATB database entry ) and availability from chemical suppliers make it a suitable model substrate for reaction optimization where the imidazopyridine and benzoic acid moieties act as orthogonal handles for sequential derivatization.

Negative Control or Tool Compound for FPR2 Agonist Selectivity Studies

Given the structural resemblance between the target compound and the FPR2 agonist BMS-986235 (which features an imidazo[1,2-a]pyridine core linked to a substituted phenyl ring) , the target compound could theoretically be evaluated as a matched molecular pair analog to probe the contribution of the ortho-carboxybenzamide substituent to FPR2 binding. However, this application is entirely speculative pending experimental determination of FPR2/FPR1 activity for the target compound itself.

Quote Request

Request a Quote for 2-((3-(Imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.